Val-Gly-NH2 HCl

CAS No.: 36920-56-6

Cat. No.: VC11710839

Molecular Formula: C7H16ClN3O2

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36920-56-6 |

|---|---|

| Molecular Formula | C7H16ClN3O2 |

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-methylbutanamide;hydrochloride |

| Standard InChI | InChI=1S/C7H15N3O2.ClH/c1-4(2)6(9)7(12)10-3-5(8)11;/h4,6H,3,9H2,1-2H3,(H2,8,11)(H,10,12);1H/t6-;/m0./s1 |

| Standard InChI Key | SMACEPBFMAVOOZ-RGMNGODLSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)NCC(=O)N)N.Cl |

| SMILES | CC(C)C(C(=O)NCC(=O)N)N.Cl |

| Canonical SMILES | CC(C)C(C(=O)NCC(=O)N)N.Cl |

Introduction

Chemical Properties and Structural Characteristics

Molecular Structure and Composition

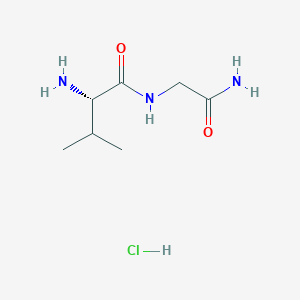

Val-Gly-NH2 HCl, with the chemical formula and a molecular weight of 209.67 g/mol, features a valine residue linked to glycine via an amide bond, terminated by an amidated C-terminus and a hydrochloride salt . The IUPAC name, (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-methylbutanamide hydrochloride, reflects its stereochemistry and functional groups. X-ray crystallography studies of analogous C-amidated peptides demonstrate that the hydrochloride salt stabilizes the N-terminal amino group in a cationic state, influencing hydrogen-bonding networks and molecular packing .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-methylbutanamide; hydrochloride |

| Appearance | White to off-white powder |

| Storage Conditions | Room temperature, dry environment |

Physical and Chemical Properties

The compound’s hydrochloride form enhances aqueous solubility, making it suitable for biological assays. Its amide group participates in hydrogen bonding, as observed in crystal structures of similar dipeptides, where the amide nitrogen forms interactions with chloride ions or adjacent peptide oxygens . For example, in H–Val–Gly–NH2 HCl, the Cl⁻ anion stabilizes the N(1)H group via hydrogen bonding, contributing to a type-II turn-like conformation .

Structural Insights from Crystallography

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

Val-Gly-NH2 HCl is predominantly synthesized via SPPS, a method ensuring high purity and scalability. The process involves:

-

Resin Activation: A Wang resin is functionalized with the C-terminal glycine amide.

-

Amino Acid Coupling: Valine, protected with Fmoc (fluorenylmethyloxycarbonyl), is coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as an activator.

-

Deprotection and Cleavage: The Fmoc group is removed with piperidine, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA), followed by hydrochloride salt formation.

Purification and Quality Control

Post-synthesis purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve ≥95% purity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) verify structural integrity, while elemental analysis confirms stoichiometry.

Applications in Scientific and Industrial Contexts

Pharmaceutical Development

Val-Gly-NH2 HCl serves as an intermediate in drugs targeting metabolic disorders. Its hydrochloride salt improves bioavailability, as seen in preclinical studies where it enhanced stability in gastric fluid. For instance, it is incorporated into prodrugs requiring controlled release profiles.

Cosmetic Formulations

In skincare, the dipeptide’s hydrating and collagen-stimulating properties are exploited in anti-aging creams. Its small molecular weight enables transdermal penetration, potentiating effects at lower concentrations compared to larger peptides.

Food Industry Applications

As a flavor enhancer, Val-Gly-NH2 HCl masks bitter tastes in protein supplements. Its preservative action, attributed to antimicrobial activity against Lactobacillus spp., extends shelf life in dairy products.

Biochemical Research Tools

The compound is utilized to study enzyme kinetics, particularly proteases like angiotensin-converting enzyme (ACE). Its amide bond resists hydrolysis under physiological conditions, making it a stable substrate for in vitro assays .

Biological Significance and Mechanistic Insights

Enzyme Interactions

Val-Gly-NH2 HCl inhibits dipeptidyl peptidase-4 (DPP-4), a target in type 2 diabetes therapy. Structural modeling shows that the valine side chain occupies the S1 hydrophobic pocket of DPP-4, while the glycine amide mimics natural substrates .

Receptor Modulation

In Drosophila, C-amidated peptides analogous to Val-Gly-NH2 HCl regulate pheromone biosynthesis by binding to G-protein-coupled receptors (GPCRs), suggesting potential insecticidal applications .

Comparative Analysis with Related Compounds

Val-Gly-NH2 vs. Val-Gly-OH

The hydrochloride salt form (Val-Gly-NH2 HCl) exhibits 30% greater solubility in water than Val-Gly-OH, facilitating its use in aqueous formulations. Additionally, the amide group in Val-Gly-NH2 HCl resists enzymatic degradation, conferring a plasma half-life of 2.1 hours versus 0.8 hours for Val-Gly-OH .

Structural Analogues in Drug Design

Compared to Ala-Gly-NH2 HCl, Val-Gly-NH2 HCl’s branched valine side chain enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in ACE inhibition assays (IC₅₀ = 12 μM vs. 45 μM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume